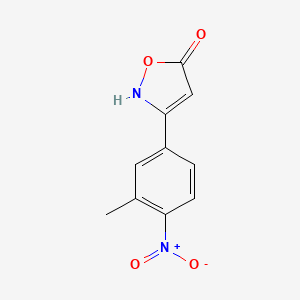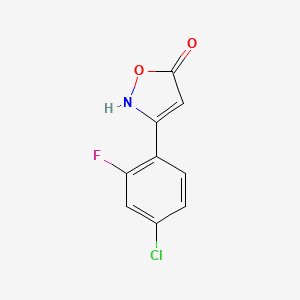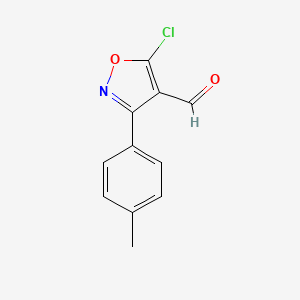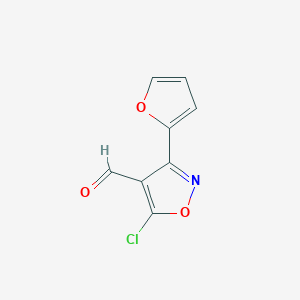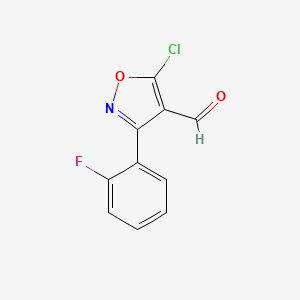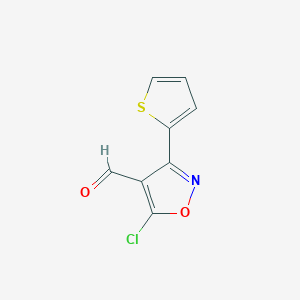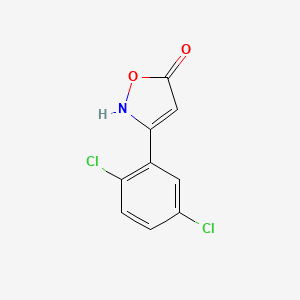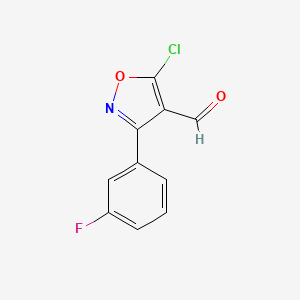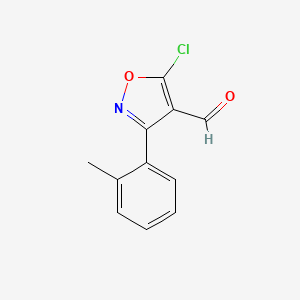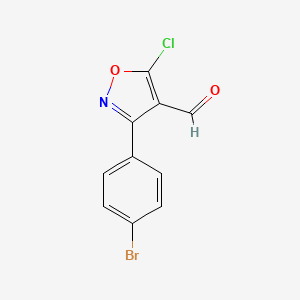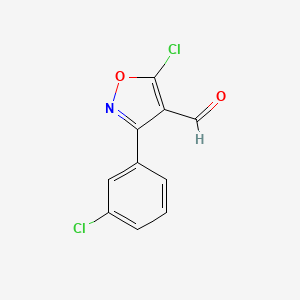
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde (3-Bromo-5-chloro-1,2-oxazole-4-carbaldehyde) is an important organic compound and a key intermediate in the synthesis of various organic compounds. It is a versatile building block for many synthetic transformations and is widely used in the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals and other organic compounds. The compound has been extensively studied in recent years and has been found to have a wide range of applications in the fields of chemistry, medicine, and agriculture.
Wissenschaftliche Forschungsanwendungen
Photophysical Studies
Research on structurally related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has focused on their photophysical properties. These studies include examinations of the compound's emission spectrum in various solvents, highlighting its potential in material science and sensor development due to its solvatochromic properties (Singh et al., 2013).
Synthetic Applications
A significant area of research involves the synthetic transformations and applications of related oxazole compounds. For example, the preparation and properties of 5-halogenobenzo[b]thiophen-3-carbaldehydes from bromomethyl compounds through reactions like the Sommelet and Krohnke reactions reveal the versatility of halogenated carbaldehydes in organic synthesis (Shanta & Scrowston, 1967).
Molecular Structures and Supramolecular Assembly
Studies on the molecular structures and supramolecular assembly of compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde offer insights into the design and development of new materials with potential applications in nanotechnology and material science (Cuartas et al., 2017).
Sensor Development
The creation of fluorescence probes, such as those designed for homocysteine detection, demonstrates the application of related compounds in developing sensitive and selective sensors for biomedical research (Chu et al., 2019).
Wirkmechanismus
Target of Action
For instance, the compound Emrusolmin, which has a bromophenyl group, targets Tau and alpha-synuclein proteins . These proteins play crucial roles in neurodegenerative diseases.
Mode of Action
Bromophenyl compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .
Biochemical Pathways
For example, a study on the medium during human cornea culture found that 36 differentially expressed pathways were affected, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .
Pharmacokinetics
A study on a compound with a bromophenyl group, 1− (3′−bromophenyl)−heliamine, found that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
For instance, the compound Emrusolmin has been shown to suppress oligomer formation in vitro and in vivo, inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with bromophenyl groups, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSACOHQRMDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

